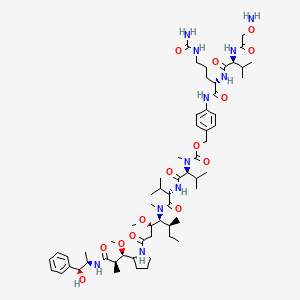

(Aminooxy)acetamide-Val-Cit-PAB-MMAE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C60H97N11O14 |

|---|---|

Molecular Weight |

1196.5 g/mol |

IUPAC Name |

[4-[[(2S)-2-[[(2S)-2-[(2-aminooxyacetyl)amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |

InChI |

InChI=1S/C60H97N11O14/c1-15-37(8)51(45(82-13)31-47(73)71-30-20-24-44(71)53(83-14)38(9)54(75)64-39(10)52(74)41-21-17-16-18-22-41)69(11)58(79)49(35(4)5)68-57(78)50(36(6)7)70(12)60(81)84-32-40-25-27-42(28-26-40)65-55(76)43(23-19-29-63-59(61)80)66-56(77)48(34(2)3)67-46(72)33-85-62/h16-18,21-22,25-28,34-39,43-45,48-53,74H,15,19-20,23-24,29-33,62H2,1-14H3,(H,64,75)(H,65,76)(H,66,77)(H,67,72)(H,68,78)(H3,61,63,80)/t37-,38+,39+,43-,44-,45+,48-,49-,50-,51-,52+,53+/m0/s1 |

InChI Key |

FEBOYCQLTPBAFA-BKOKITGHSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CON |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CON |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of (Aminooxy)acetamide-Val-Cit-PAB-MMAE

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Antibody-drug conjugates (ADCs) represent a cornerstone of targeted cancer therapy, engineered to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. The (Aminooxy)acetamide-Val-Cit-PAB-MMAE is a sophisticated drug-linker system designed for this purpose. It comprises four key components: an (Aminooxy)acetamide group for site-specific antibody conjugation, a protease-cleavable Valine-Citrulline (Val-Cit) dipeptide linker, a p-aminobenzyl alcohol (PAB) self-immolative spacer, and the potent antimitotic payload, Monomethyl Auristatin E (MMAE) .

This guide details the sequential mechanism of action of this system, from antibody conjugation and targeted cellular uptake to the precise intracellular release of MMAE and its ultimate induction of apoptosis. It provides quantitative efficacy data, detailed experimental protocols for preclinical assessment, and visual diagrams to elucidate the complex molecular interactions and pathways involved.

Core Mechanism of Action

The therapeutic effect of an ADC utilizing the this compound system is a multi-stage process initiated by the selective binding of the monoclonal antibody (mAb) component to a specific antigen overexpressed on the surface of cancer cells.[1][]

-

Target Binding & Internalization: The ADC circulates in the bloodstream until the mAb recognizes and binds to its target antigen on the tumor cell surface. This binding event triggers receptor-mediated endocytosis, whereupon the entire ADC-antigen complex is internalized into the cell within an endosome.[1][3]

-

Lysosomal Trafficking: The endosome containing the ADC complex traffics through the cell and fuses with a lysosome.[1][4]

-

Enzymatic Linker Cleavage: The lysosome provides a highly acidic environment rich in proteases, most notably Cathepsin B.[1][3] The Val-Cit dipeptide linker is specifically designed to be a substrate for Cathepsin B, which cleaves the amide bond between citrulline and the PAB spacer.[1][] This linker is engineered to be stable in the systemic circulation but highly susceptible to cleavage once inside the lysosome, ensuring payload release is localized to the target cell.[3][6][7]

-

Self-Immolation and Payload Release: The cleavage of the Val-Cit linker initiates the decomposition of the PAB spacer through a spontaneous 1,6-elimination reaction.[1][3] This self-immolative cascade results in the release of the unmodified, fully active MMAE payload into the cytoplasm of the cancer cell.[1][]

-

Cytotoxic Effect: Once in the cytoplasm, MMAE exerts its potent cytotoxic effect by inhibiting tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[4][8][9] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, which ultimately triggers programmed cell death (apoptosis).[1][4]

The Drug-Linker Components

(Aminooxy)acetamide Conjugation Chemistry

The (Aminooxy)acetamide moiety provides a reactive handle for the site-specific conjugation of the drug-linker to the antibody.[10][11][12] This method involves two primary steps:

-

Antibody Glycan Oxidation: The carbohydrate domains (glycans) naturally present on the antibody, typically on the Fc region, are oxidized using a mild oxidizing agent like sodium periodate (B1199274) (NaIO₄). This reaction converts vicinal diols in the sugar rings into reactive aldehyde groups.[13][14]

-

Oxime Ligation: The generated aldehyde groups on the antibody are then reacted with the aminooxy group of the linker. This forms a stable oxime bond, covalently attaching the drug-linker complex to the antibody.[10][13][14] This approach offers a degree of site-specificity, targeting the glycans away from the antigen-binding sites, which helps preserve the antibody's binding affinity.[13]

Val-Cit-PAB-MMAE Linker Cleavage

The linker's design is critical for the ADC's therapeutic window, requiring high stability in circulation and rapid cleavage within the target cell.

-

Valine-Citrulline (Val-Cit): This dipeptide is highly stable in human plasma but is efficiently recognized and cleaved by lysosomal proteases like Cathepsin B, which are often upregulated in tumor cells.[1][6][7]

-

PAB Spacer: Upon Val-Cit cleavage, the resulting p-aminobenzyl carbamate (B1207046) is electronically unstable. It undergoes a rapid, spontaneous 1,6-elimination reaction, releasing carbon dioxide and the unmodified MMAE payload.[1][3][] This "self-immolative" nature ensures that no part of the spacer remains attached to the drug, which could otherwise hinder its activity.

MMAE Payload: Mechanism of Apoptosis Induction

Monomethyl Auristatin E (MMAE) is a synthetic and highly potent analogue of the natural product dolastatin 10.[4] It is approximately 100-1000 times more potent than conventional chemotherapeutics like doxorubicin, making it an ideal ADC payload.[][9]

-

Microtubule Disruption: MMAE binds to tubulin dimers, the building blocks of microtubules, and inhibits their polymerization.[8][9][15] This action disrupts the dynamic instability of the microtubule network, which is essential for cellular structure and, critically, for the formation and function of the mitotic spindle during cell division.[4][15]

-

Mitotic Arrest: The failure to form a proper mitotic spindle prevents the cell from segregating its chromosomes, leading to a prolonged arrest in the G2/M phase of the cell cycle.[1][4]

-

Apoptosis Signaling: Prolonged mitotic arrest triggers intracellular stress pathways, leading to apoptosis. Key signaling events include:

-

JNK/SAPK Pathway Activation: Disruption of the microtubule network is a form of cellular stress that activates the c-Jun N-terminal kinase (JNK)/stress-activated protein kinase (SAPK) signaling pathway.[16][17][18]

-

Bcl-2 Phosphorylation: The activation of mitotic kinases (e.g., Cdc2) and stress pathways leads to the phosphorylation of the anti-apoptotic protein Bcl-2.[8][19][20] This phosphorylation inactivates Bcl-2, preventing it from inhibiting pro-apoptotic proteins like Bax and Bak.[8][20]

-

Caspase Cascade: With Bcl-2 inactivated, the mitochondrial pathway of apoptosis is initiated, leading to the activation of a cascade of executioner caspases, such as caspase-3 and caspase-9. These enzymes cleave critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), culminating in the systematic dismantling of the cell.[4][9]

-

Quantitative Data

The potency of ADCs is typically assessed by determining their half-maximal inhibitory concentration (IC₅₀) in various cancer cell lines. The data below illustrates the potent, low nanomolar activity characteristic of MMAE and ADCs that utilize it.

Table 1: In Vitro Cytotoxicity (IC₅₀) of Free MMAE in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ of Free MMAE (nM) | Reference |

|---|---|---|---|

| BxPC-3 | Pancreatic | 0.97 ± 0.10 | [13] |

| PSN-1 | Pancreatic | 0.99 ± 0.09 | [13] |

| Capan-1 | Pancreatic | 1.10 ± 0.44 | [13] |

| Panc-1 | Pancreatic | 1.16 ± 0.49 | [13] |

| U87MG | Glioblastoma | ~0.5 | [21] |

| SK-MEL-28 | Melanoma | ~0.8 |[21] |

Table 2: In Vitro and In Vivo Efficacy of vc-MMAE ADCs

| ADC Construct | Cell Line / Model | Assay Type | Result | Reference |

|---|---|---|---|---|

| Erbitux-vc-PAB-MMAE | A549 (Lung Cancer) | In Vitro | Effective inhibition of proliferation | [22] |

| Erbitux-vc-PAB-MMAE | A549 Xenograft | In Vivo | Significant tumor growth inhibition | [22] |

| cAC10-vcMMAE | Karpas 299 Xenograft | In Vivo | Tumor regression at 2 mg/kg dose |

| AAZ⁺-ValCit-MMAE | SKRC-52 Xenograft | In Vivo | Superior tumor growth inhibition vs control | |

Note: IC₅₀ values can vary between studies due to differences in cell lines, assay conditions, and incubation times.

Key Experimental Protocols

Protocol: In Vitro Cytotoxicity Assay (MTT-Based)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC₅₀ of an ADC.[4][19][20]

-

Materials:

-

Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines.

-

Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).[19]

-

ADC, unconjugated antibody, and free payload controls.

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[19][20]

-

96-well microplates, multichannel pipette, microplate reader.

-

-

Procedure:

-

Cell Seeding: Seed Ag+ and Ag- cells in separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[20]

-

ADC Treatment: Prepare serial dilutions of the ADC and control articles in complete medium. Replace the old medium with 100 µL of the diluted compounds. Include untreated wells as a 100% viability control.

-

Incubation: Incubate the plates for a period relevant to the payload's mechanism (e.g., 72-96 hours for tubulin inhibitors).[16]

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.[16][19][20]

-

Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[19]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[19][20]

-

Data Analysis: Calculate cell viability as a percentage relative to untreated controls. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

-

Protocol: In Vitro Bystander Effect Assay (Co-Culture Method)

This assay evaluates the ability of the membrane-permeable MMAE, released from target cells, to kill neighboring antigen-negative cells.[16]

-

Materials:

-

Ag+ cell line and an Ag- cell line labeled with a fluorescent protein (e.g., GFP).

-

Materials from the cytotoxicity assay.

-

Fluorescence plate reader or high-content imaging system.

-

-

Procedure:

-

Cell Seeding: Seed a mixture of Ag+ and GFP-labeled Ag- cells in a 96-well plate at various ratios (e.g., 1:9, 1:3, 1:1), keeping the total cell density constant. Seed GFP-Ag- cells alone as a control. Allow cells to adhere overnight.

-

ADC Treatment: Treat the co-cultures and the Ag- monoculture with serial dilutions of the ADC.

-

Incubation: Incubate for 72-120 hours.

-

Data Acquisition: Measure the GFP fluorescence intensity using a plate reader. This specifically quantifies the viability of the Ag- cell population.

-

Data Analysis: Normalize the fluorescence of treated wells to untreated controls to determine the percent viability of Ag- cells. A greater decrease in viability in the co-culture compared to the monoculture indicates a bystander effect.[16]

-

Protocol: Antibody Internalization Assay (pH-Sensitive Dye)

This assay confirms that the ADC is internalized by the target cell, a prerequisite for payload release. It uses a pH-sensitive dye that fluoresces brightly only in the acidic environment of endosomes and lysosomes.

-

Materials:

-

Target cell line (Ag+).

-

Antibody or ADC labeled with a pH-sensitive dye (e.g., pHrodo).

-

Live-cell imaging microscope or flow cytometer.

-

-

Procedure:

-

Cell Seeding: Seed Ag+ cells in an appropriate format for imaging or flow cytometry (e.g., glass-bottom dish or 96-well plate).

-

Treatment: Add the pHrodo-labeled ADC to the cells. As a control, incubate a separate set of cells at 4°C, which permits binding but inhibits active internalization.

-

Incubation: Incubate the cells at 37°C for various time points (e.g., 30 min, 2h, 4h, 24h) to monitor the kinetics of internalization.

-

Imaging/Analysis:

-

Microscopy: Visualize the cells directly. The appearance of bright fluorescent puncta inside the cells indicates internalization into acidic compartments.

-

Flow Cytometry: Harvest the cells and analyze the fluorescence intensity. An increase in the fluorescent signal over time at 37°C compared to the 4°C control confirms internalization.

-

-

References

- 1. benchchem.com [benchchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Involvement of Microtubules in the Regulation of Bcl2 Phosphorylation and Apoptosis through Cyclic AMP-Dependent Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Microtubule-interfering agents activate c-Jun N-terminal kinase/stress-activated protein kinase through both Ras and apoptosis signal-regulating kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cytoskeletal disruption activates the DLK/JNK pathway, which promotes axonal regeneration and mimics a preconditioning injury - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cytoskeleton and Associated Proteins: Pleiotropic JNK Substrates and Regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Microtubule-Targeting Drugs Induce Bcl-2 Phosphorylation and Association with Pin1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Bcl2 is the guardian of microtubule integrity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

Synthesis of (Aminooxy)acetamide-Val-Cit-PAB-MMAE: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic pathway for (Aminooxy)acetamide-Val-Cit-PAB-MMAE, a critical component in the development of advanced Antibody-Drug Conjugates (ADCs). The document details the multi-step synthesis, including the preparation of the potent cytotoxic payload Monomethyl Auristatin E (MMAE), the enzyme-cleavable Val-Cit-PAB linker system, and the final conjugation to the (Aminooxy)acetamide moiety for subsequent bioconjugation.

Introduction

This compound is a sophisticated drug-linker construct designed for targeted cancer therapy. It comprises four key components:

-

Monomethyl Auristatin E (MMAE): A highly potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2][3][] Its high cytotoxicity necessitates its use within a targeted delivery system like an ADC.[1][5][6]

-

Val-Cit-PAB Linker: A well-established linker system featuring a dipeptide (Valine-Citrulline) specifically cleaved by Cathepsin B, an enzyme often overexpressed in the lysosomal compartments of tumor cells.[][8][9][10] This is connected to a self-immolative para-aminobenzyl carbamate (B1207046) (PAB) spacer, which upon cleavage of the Val-Cit bond, releases the unmodified MMAE payload.[11][12]

-

(Aminooxy)acetamide Moiety: This functional group serves as a versatile handle for conjugation to a targeting ligand, such as a monoclonal antibody. The aminooxy group can react chemoselectively with an aldehyde or ketone to form a stable oxime linkage.[13][14][15]

This guide will delineate the synthetic route to this complex molecule, providing detailed experimental protocols and summarizing key data where available.

Overall Synthetic Workflow

The synthesis of this compound is a convergent process, involving the independent synthesis of key intermediates followed by their sequential coupling. The general strategy is as follows:

-

Synthesis of MMAE: A multi-step total synthesis of the cytotoxic payload.

-

Synthesis of the Linker-Payload Conjugate (Fmoc-Val-Cit-PAB-MMAE): This involves the synthesis of the Fmoc-protected Val-Cit-PAB linker followed by its conjugation to MMAE.

-

Synthesis of the (Aminooxy)acetamide Linker: Preparation of the aminooxy-functionalized component.

-

Final Assembly and Deprotection: Coupling of the (Aminooxy)acetamide linker to the Val-Cit-PAB-MMAE construct, followed by any necessary deprotection steps.

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Synthesis of Monomethyl Auristatin E (MMAE)

The total synthesis of MMAE is a complex, multi-step process that has been well-documented in scientific literature and patents.[5][6] It involves the sequential coupling of several non-proteinogenic amino acids. A generalized protocol based on common synthetic routes is provided below.

Protocol 3.1.1: General Steps for MMAE Synthesis

-

Preparation of Key Intermediates: The synthesis begins with the preparation of protected amino acid building blocks, including N-methyl-L-valine, a dolaisoleucine analogue, and a dolaproine analogue.[5]

-

Sequential Peptide Coupling: These intermediates are sequentially coupled using standard peptide coupling reagents (e.g., HATU, HBTU) to assemble the pentapeptide-like backbone of MMAE.[5][6]

-

Deprotection and Purification: The final step involves the removal of protecting groups and purification of the final MMAE product, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Synthesis of Fmoc-Val-Cit-PAB-MMAE

This phase of the synthesis involves coupling the cleavable linker to the MMAE payload.

Protocol 3.2.1: Synthesis of Fmoc-Val-Cit-PAB-MMAE [16]

-

Dissolution: Dissolve Fmoc-VC-PAB-PNP (an activated form of the linker), MMAE, and 1-hydroxybenzotriazole (B26582) (HOBt) in anhydrous dimethylformamide (DMF) and dry pyridine.

-

Reaction: Stir the mixture at room temperature.

-

Monitoring: Monitor the reaction progress by HPLC.

-

Purification: Upon completion, purify the crude product by semi-preparative HPLC.

-

Lyophilization: Lyophilize the purified fractions to obtain Fmoc-Val-Cit-PAB-MMAE as a solid.

| Reactant | Molar Equivalents |

| MMAE | 1.0 |

| Fmoc-VC-PAB-PNP | 1.1 |

| HOBt | 1.0 |

| Reported Yield | ~78% [16] |

Table 1: Summary of reactants and yield for Fmoc-Val-Cit-PAB-MMAE synthesis.

Synthesis of NH2-Val-Cit-PAB-MMAE

The N-terminal Fmoc protecting group is removed to allow for the coupling of the (Aminooxy)acetamide linker.

Protocol 3.3.1: Fmoc Deprotection [16]

-

Dissolution: Dissolve Fmoc-Val-Cit-PAB-MMAE in DMF.

-

Deprotection: Add piperidine (B6355638) (20 equivalents) to the solution.

-

Reaction: Stir the solution at room temperature for 20-30 minutes.

-

Purification: After the reaction is complete, purify the crude product by reverse-phase preparative HPLC.

-

Lyophilization: Lyophilize the purified fractions to yield NH2-Val-Cit-PAB-MMAE as a white solid.

| Reactant | Molar Equivalents |

| Fmoc-Val-Cit-PAB-MMAE | 1.0 |

| Piperidine | 20.0 |

| Reported Yield | ~70.7% [16] |

Table 2: Summary of reactants and yield for Fmoc deprotection.

Synthesis and Coupling of (Aminooxy)acetamide

The (Aminooxy)acetamide linker is synthesized and then coupled to the deprotected Val-Cit-PAB-MMAE.

Protocol 3.4.1: Synthesis of Boc-(Aminooxy)acetic acid

The synthesis of Boc-protected (aminooxy)acetic acid can be achieved through various methods. A general approach involves the protection of (aminooxy)acetic acid with a Boc group.

Protocol 3.4.2: Coupling of (Aminooxy)acetamide to NH2-Val-Cit-PAB-MMAE

This step involves a standard peptide bond formation.

-

Activation: Activate the carboxylic acid of a protected (Aminooxy)acetic acid (e.g., Boc-(Aminooxy)acetic acid) using a coupling agent such as HATU in the presence of a base like DIPEA in anhydrous DMF.

-

Coupling: Add the NH2-Val-Cit-PAB-MMAE to the activated linker solution and stir overnight at room temperature.

-

Monitoring: Monitor the reaction by HPLC.

-

Purification: Purify the resulting Boc-protected conjugate by reverse-phase preparative HPLC.

-

Deprotection: Remove the Boc protecting group using trifluoroacetic acid (TFA).

-

Final Purification: Purify the final product, this compound, by preparative HPLC and lyophilize to obtain a solid.[13][17]

| Step | Reagents |

| 1. Activation & Coupling | Boc-(Aminooxy)acetic acid, HATU, DIPEA, DMF |

| 2. Deprotection | Trifluoroacetic Acid (TFA) |

| 3. Purification | Reverse-Phase HPLC |

Table 3: General reagents for the final coupling and deprotection steps.

Mechanism of Action and Linker Cleavage

The efficacy of an ADC constructed with this drug-linker relies on a sequence of events that leads to the targeted release of MMAE.

Figure 2: Mechanism of action for an ADC utilizing a Val-Cit-MMAE payload.

-

Binding and Internalization: The ADC circulates in the bloodstream until the antibody component binds to a specific antigen on the surface of a cancer cell, leading to receptor-mediated endocytosis.[3][9]

-

Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome.[3][9]

-

Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the peptide bond between the valine and citrulline residues of the linker.[][][9]

-

Self-Immolation and Payload Release: Cleavage of the Val-Cit linker initiates a cascade of electronic rearrangements in the PAB spacer, leading to its self-immolation and the release of the active MMAE drug.[11]

-

Cytotoxic Effect: Once released into the cytoplasm, MMAE binds to tubulin, disrupting microtubule dynamics. This leads to G2/M phase cell cycle arrest and ultimately triggers apoptosis (programmed cell death).[1][2][3]

Conclusion

The synthesis of this compound is a meticulous and multi-step process that combines complex organic synthesis with peptide chemistry. This guide provides a foundational framework for researchers and professionals in the field of ADC development, outlining the key synthetic transformations and the underlying mechanism of action. The successful and high-purity synthesis of this drug-linker conjugate is a critical step in the creation of next-generation targeted cancer therapies. The inclusion of the (aminooxy)acetamide group offers a reliable and chemoselective method for conjugation to antibody carriers, further enhancing the modularity and applicability of this potent cytotoxic system.

References

- 1. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. d-nb.info [d-nb.info]

- 15. Synthesis of Hydrophilic Aminooxy Linkers and Multivalent Cores for Chemoselective Aldehyde/Ketone Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rsc.org [rsc.org]

- 17. This compound | Delchimica [delchimica.com]

Physicochemical properties of (Aminooxy)acetamide-Val-Cit-PAB-MMAE

An in-depth analysis of the physicochemical properties of (Aminooxy)acetamide-Val-Cit-PAB-MMAE, a critical component in the development of antibody-drug conjugates (ADCs), is essential for researchers and scientists in the field of targeted cancer therapy. This guide provides a technical overview of its core characteristics, methodologies for their determination, and a visualization of its mechanism of action.

Core Physicochemical Properties

The molecule this compound is a complex linker-payload construct. Detailed physicochemical data for the entire molecule is not broadly published due to its proprietary nature. However, an understanding of its properties can be derived from its constituent parts: the (Aminooxy)acetamide conjugation group, the Val-Cit-PAB (valine-citrulline-p-aminobenzyl) linker, and the potent cytotoxic agent MMAE (monomethyl auristatin E).

The table below summarizes key physicochemical data for MMAE, the active payload of the construct.

| Property | Value (MMAE) | Data Source(s) |

| Molecular Weight | 717.98 g/mol | |

| Molecular Formula | C₃₉H₆₇N₅O₇ | |

| Solubility | Soluble in DMSO | |

| LogP (Calculated) | 5.8 | |

| Hydrogen Bond Donors | 4 | |

| Hydrogen Bond Acceptors | 8 | |

| Rotatable Bonds | 10 |

Experimental Protocols for Physicochemical Characterization

The determination of the physicochemical properties of complex molecules like this compound involves a variety of analytical techniques. Below are representative protocols for key experiments.

Molecular Weight and Formula Determination

-

Methodology: High-Resolution Mass Spectrometry (HRMS)

-

Experimental Workflow:

-

Sample Preparation: The compound is dissolved in an appropriate organic solvent, such as acetonitrile (B52724) or methanol, often with a small amount of formic acid to promote ionization.

-

Instrumentation: The sample is introduced into a mass spectrometer, typically using an electrospray ionization (ESI) source, which is coupled to a high-resolution mass analyzer like a time-of-flight (TOF) or Orbitrap instrument.

-

Data Acquisition: The instrument measures the mass-to-charge ratio (m/z) of the ionized molecules with high precision.

-

Data Analysis: The exact mass is determined from the m/z value, and this is used to confirm the elemental composition and thus the molecular formula.

-

Caption: Workflow for High-Resolution Mass Spectrometry.

Solubility Assessment

-

Methodology: Kinetic Solubility Assay by Nephelometry

-

Experimental Workflow:

-

Stock Solution: A high-concentration stock solution of the compound is prepared in dimethyl sulfoxide (B87167) (DMSO).

-

Serial Dilution: The stock solution is serially diluted in a multi-well plate.

-

Precipitation Induction: An aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) is added to each well to induce precipitation of the less soluble compound.

-

Measurement: The turbidity of each well is measured using a nephelometer, which quantifies light scattering caused by insoluble particles.

-

Analysis: The concentration at which a significant increase in turbidity is observed is determined as the kinetic solubility.

-

Caption: Workflow for Kinetic Solubility Assay.

Mechanism of Action: Intracellular Payload Release

The this compound construct is designed for selective release of the MMAE payload within tumor cells. The Val-Cit dipeptide is specifically cleaved by cathepsin B, an endosomal protease that is often upregulated in cancer cells. This cleavage initiates a self-immolative cascade through the PAB spacer, ultimately liberating active MMAE.

The Critical Cut: An In-depth Technical Guide to Val-Cit-PAB Linker Cleavage by Cathepsin B

For Researchers, Scientists, and Drug Development Professionals

The valine-citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) linker is a lynchpin in the design of modern antibody-drug conjugates (ADCs). Its sophisticated design allows for high stability in systemic circulation and specific, efficient cleavage within the target tumor cell, ensuring the conditional release of potent cytotoxic payloads. This technical guide provides a deep dive into the core mechanism of Val-Cit-PAB linker cleavage by the lysosomal protease cathepsin B, offering detailed experimental protocols and quantitative data to support ADC research and development.

Core Components and Mechanism of Action

The Val-Cit-PAB linker is a tripartite system, with each component playing a crucial role in its function:

-

Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence serves as the specific recognition site for cathepsin B, a protease that is significantly upregulated in the lysosomes of many tumor cells.[1][] The selection of Val-Cit is strategic, providing a balance between stability in the bloodstream, where cathepsin B activity is minimal due to neutral pH, and high susceptibility to cleavage in the acidic environment of the lysosome.[1]

-

p-Aminobenzylcarbamate (PABC or PAB): This unit functions as a "self-immolative" spacer.[1][3] Its primary role is to connect the dipeptide to the cytotoxic payload and to ensure the payload is released in its unmodified, fully active form.[1][] Attaching a bulky drug directly to the dipeptide could sterically hinder the enzyme's access to the cleavage site.[3]

-

Payload: This is the cytotoxic agent (e.g., monomethyl auristatin E - MMAE) that is responsible for inducing cell death upon its release.[]

The cleavage process is a finely orchestrated sequence of events that begins after the ADC has been internalized by the target cancer cell.

Intracellular Trafficking and Payload Release

The journey of an ADC from the cell surface to payload release is a critical aspect of its therapeutic efficacy.

The Cleavage Cascade: A Two-Step Process

Within the acidic environment of the lysosome, cathepsin B recognizes and cleaves the amide bond between the C-terminus of the citrulline residue and the PAB spacer.[6][7] This enzymatic cleavage is the trigger for the subsequent release of the payload.

The cleavage of the Cit-PAB bond results in an unstable p-aminobenzyl alcohol intermediate. This intermediate undergoes a rapid, spontaneous 1,6-elimination reaction, leading to the fragmentation of the spacer. This "self-immolative" cascade ensures a clean and traceless release of the unmodified, active cytotoxic drug, along with carbon dioxide and an aromatic remnant.[6]

Quantitative Data on Dipeptide Linker Cleavage

While direct kinetic parameters for the cleavage of full ADCs are not always publicly available, comparative studies using model substrates offer valuable insights into the efficiency of different dipeptide linkers.

Table 1: Comparison of Cleavage of Different Peptide Linkers (Endpoint Assay)

| Peptide Linker | Relative Fluorescence Units (RFU) | Fold Change vs. Control |

| Val-Cit-PABC-Fluorophore | 8500 ± 350 | 42.5 |

| Val-Ala-PABC-Fluorophore | 6200 ± 280 | 31.0 |

| Phe-Lys-PABC-Fluorophore | 7800 ± 410 | 39.0 |

| GPLG-PABC-Fluorophore | 9100 ± 450 | 45.5 |

| Negative Control (Inhibitor) | 200 ± 50 | 1.0 |

| Data is representative and compiled from methodologies described in literature.[8] |

Table 2: Kinetic Parameters for Cathepsin B Cleavage of Peptide Linkers

| Peptide Linker | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Val-Cit | Data not consistently available | Data not consistently available | Data not consistently available |

| Val-Ala | Data not consistently available | Data not consistently available | Data not consistently available |

| Direct kinetic parameters (Km, kcat) for the cleavage of full ADCs are not widely published.[6] However, the Val-Cit linker has demonstrated the greatest potential in screenings due to protease recognition and stability.[] |

Linker Specificity and Considerations

While the Val-Cit linker was initially designed for specific cleavage by cathepsin B, further research has revealed a more complex scenario.[6] Studies involving gene knockouts and inhibitors have shown that other lysosomal cysteine proteases, such as cathepsin L, S, and F, can also contribute to the cleavage of the Val-Cit linker.[6] This redundancy can be advantageous, as it makes ADC resistance due to the loss of a single protease less likely.[6]

However, the Val-Cit linker is not entirely specific to lysosomal proteases. It has been shown to be susceptible to premature cleavage by other enzymes, such as human neutrophil elastase and the mouse-specific carboxylesterase Ces1C, which can impact preclinical evaluation and potentially contribute to off-target toxicity.[6][10]

Experimental Protocols

Detailed and reproducible protocols are essential for the validation of linker cleavage.

Protocol 1: Fluorogenic Substrate Cleavage Assay

This is a high-throughput method to screen linker sequences for their susceptibility to cleavage.[6]

Objective: To determine the rate of cleavage of a fluorogenic peptide-linker substrate by cathepsin B.

Materials:

-

Recombinant Human Cathepsin B[8]

-

Peptide linker conjugated to a fluorophore (e.g., AMC or AFC)[8]

-

Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5[8]

-

Activation Buffer: Assay Buffer containing 2 mM DTT (prepare fresh)[8]

-

Cathepsin B Inhibitor (e.g., CA-074) for negative control[8]

-

96-well black, flat-bottom microplate[8]

-

Fluorescence microplate reader[8]

Procedure:

-

Reagent Preparation: Prepare the Assay Buffer and Activation Buffer.

-

Enzyme Activation: Activate the recombinant cathepsin B in the Activation Buffer according to the manufacturer's instructions.

-

Assay Setup:

-

Add a solution of the peptide-AMC substrate to the wells of a 96-well microplate.

-

For the negative control, pre-incubate the activated cathepsin B with the inhibitor before adding it to the substrate.

-

-

Initiate Reaction: Add the activated cathepsin B to the wells containing the substrate.

-

Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a specified duration (e.g., 60 minutes). Use excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., Ex/Em = 380/460 nm for AMC).

-

Data Analysis:

-

Subtract the background fluorescence from a blank well (buffer and substrate only).

-

Plot the fluorescence intensity versus time.

-

The rate of cleavage is determined from the initial linear slope of the plot.

-

Protocol 2: In Vitro ADC Cleavage Assay by Purified Cathepsin B

This protocol outlines a typical experiment to measure the release of a payload from an ADC in the presence of purified cathepsin B.[6]

Objective: To quantify the rate of drug release from a Val-Cit-linker-containing ADC upon incubation with recombinant human cathepsin B.

Materials:

-

ADC with Val-Cit-PAB linker

-

Recombinant Human Cathepsin B

-

Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5

-

Activation Buffer: Assay Buffer containing 2 mM DTT (prepare fresh)

-

Quenching Solution (e.g., cold acetonitrile (B52724) with an internal standard)

-

LC-MS/MS system

Procedure:

-

Reagent Preparation: Prepare all buffers and solutions.

-

Enzyme Activation: Activate cathepsin B in the Activation Buffer.

-

Reaction Setup: In a microcentrifuge tube, combine the ADC and activated cathepsin B in the assay buffer. Incubate the reaction mixture at 37°C.

-

Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Reaction Quenching: Immediately terminate the reaction by adding an excess of the cold quenching solution to the aliquot.

-

Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload.

-

Data Analysis: Plot the concentration of the released payload against time to determine the release kinetics.

Conclusion

The cathepsin B-mediated cleavage of the Val-Cit-PAB linker is a highly effective and robust strategy for achieving tumor-specific drug release in antibody-drug conjugates. The mechanism relies on a series of well-defined events, from ADC internalization and lysosomal trafficking to a specific enzymatic cleavage that initiates a self-immolative cascade to release the active drug. A thorough understanding of this mechanism, coupled with rigorous in vitro characterization using the protocols outlined in this guide, is essential for the successful development of next-generation ADCs with improved therapeutic windows.

References

Literature review on auristatin-based antibody-drug conjugates

This in-depth technical guide provides a comprehensive overview of auristatin-based antibody-drug conjugates (ADCs) for researchers, scientists, and drug development professionals. The guide covers the core principles, key components, mechanism of action, and experimental methodologies used in the development and characterization of this important class of targeted cancer therapeutics.

Introduction to Auristatin-Based ADCs

Auristatins are highly potent synthetic analogs of the natural product dolastatin 10 and function as antimitotic agents by inhibiting tubulin polymerization.[1][] Due to their extreme cytotoxicity, they are unsuitable as standalone chemotherapy but are ideal as payloads for ADCs.[] By attaching auristatins to monoclonal antibodies (mAbs) that target tumor-specific antigens, their cell-killing power can be precisely delivered to cancer cells, thereby minimizing systemic toxicity.[3]

The structure of an auristatin-based ADC comprises three main components:

-

A Monoclonal Antibody (mAb): Provides target specificity by binding to an antigen predominantly expressed on the surface of cancer cells.[3]

-

A Cytotoxic Auristatin Payload: Induces cell death upon internalization into the target cell.[3]

-

A Linker: Covalently connects the antibody to the payload. It is designed to be stable in systemic circulation and to release the payload under specific conditions within the target cell.[3]

Mechanism of Action

The primary mechanism of action of auristatin-based ADCs is the disruption of the microtubule network within cancer cells, leading to cell cycle arrest and subsequent apoptosis.[3]

Internalization and Payload Release

The process begins with the ADC binding to its target antigen on the cancer cell surface.[3] This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into an endosome.[3][4] The endosome then traffics to and fuses with a lysosome. Inside the lysosome, the acidic environment and the presence of proteases, such as cathepsin B, cleave the linker, releasing the active auristatin payload into the cytoplasm.[4][5]

Microtubule Disruption and Apoptosis

Once released, the auristatin payload binds to tubulin dimers, inhibiting their polymerization into microtubules.[4][6] This disruption of microtubule dynamics leads to the collapse of the mitotic spindle, a structure essential for chromosome segregation during cell division.[6] The cell cycle is arrested in the G2/M phase, and this prolonged arrest ultimately triggers programmed cell death, or apoptosis.[6]

The Bystander Effect

The bystander effect is a phenomenon where an ADC targeting a specific cancer cell can also kill neighboring antigen-negative tumor cells.[7] This is largely dependent on the physicochemical properties of the payload. Monomethyl auristatin E (MMAE), being more hydrophobic and cell-membrane permeable, can diffuse out of the target cell and kill adjacent cells.[7] In contrast, monomethyl auristatin F (MMAF), which has a charged C-terminal phenylalanine, is less membrane-permeable, limiting its bystander effect.[7]

Core Components of Auristatin-Based ADCs

Auristatin Payloads: MMAE and MMAF

The two most widely used auristatin derivatives in ADC development are monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF).[3]

| Feature | Monomethyl Auristatin E (MMAE) | Monomethyl Auristatin F (MMAF) |

| Structure | N-terminal monomethylated pentapeptide | N-terminal monomethylated pentapeptide with a C-terminal phenylalanine |

| Potency | High (pM to low nM IC50)[3] | Potent, but generally less so than MMAE[] |

| Cell Permeability | High[7] | Low[7] |

| Bystander Effect | Potent[7] | Minimal to none[7] |

| Linker Attachment | Typically via the N-terminus[8] | Can be attached at the N- or C-terminus[8] |

Linkers

The linker is a critical component that connects the antibody to the payload. It must be stable in circulation to prevent premature drug release and efficiently cleaved within the target cell.[9]

-

Cleavable Linkers: These are designed to be cleaved by specific triggers within the tumor microenvironment or inside the cancer cell.

-

Enzyme-cleavable linkers: The most common type for auristatin ADCs are peptide-based linkers, such as valine-citrulline (Val-Cit), which are cleaved by lysosomal proteases like cathepsin B.[10]

-

pH-sensitive linkers: These linkers are stable at the neutral pH of blood but are hydrolyzed in the acidic environment of endosomes and lysosomes.

-

-

Non-Cleavable Linkers: These rely on the complete degradation of the antibody backbone within the lysosome to release the payload.

Quantitative Data on Auristatin-Based ADCs

The following tables summarize key quantitative data for several approved and clinical-stage auristatin-based ADCs.

Table 1: In Vitro Cytotoxicity (IC50) of Auristatin-Based ADCs

| ADC | Target Antigen | Payload | Cell Line | IC50 (nM) | Drug-to-Antibody Ratio (DAR) |

| Brentuximab vedotin | CD30 | MMAE | Karpas 299 (Anaplastic Large Cell Lymphoma) | ~0.5 | ~4 |

| Polatuzumab vedotin | CD79b | MMAE | SU-DHL-4 (Diffuse Large B-cell Lymphoma) | ~1.2 | ~3.5 |

| Enfortumab vedotin | Nectin-4 | MMAE | T24 (Bladder Cancer) | ~0.4 | ~3.8 |

| Anti-HER2-MMAF | HER2 | MMAF | SK-BR-3 (Breast Cancer, HER2-high) | 0.134[11] | Not Specified |

| Anti-HER2-MMAF | HER2 | MMAF | MDA-MB-453 (Breast Cancer, HER2-moderate) | 1.9[11] | Not Specified |

| Trastuzumab-vc-MMAE | HER2 | MMAE | H522 (Lung Cancer, HER2-low/medium) | 18[12] | 8 |

| Trastuzumab-MMAU | HER2 | MMAU | H522 (Lung Cancer, HER2-low/medium) | 2-4[12] | 8 |

Note: IC50 values can vary depending on the specific experimental conditions.

Table 2: Clinical Trial Efficacy of Approved Auristatin-Based ADCs

| ADC | Indication | Trial Name | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |

| Brentuximab vedotin | Advanced Stage Hodgkin's Lymphoma | ECHELON-1 | 82.1% (in combination with AVD) | Not reached at 2 years (vs. 81% for ABVD) |

| Polatuzumab vedotin | Relapsed/Refractory Diffuse Large B-cell Lymphoma | GO29365 | 45% (in combination with BR)[13] | 10 months (vs. 4 months for BR alone)[13] |

| Polatuzumab vedotin | Previously untreated DLBCL | POLARIX | 85.5% (in combination with R-CHP)[14] | 30.9 months (vs. 30.8 months for R-CHOP)[14] |

| Enfortumab vedotin | Locally Advanced or Metastatic Urothelial Cancer | EV-301 | 40.6%[15] | 5.55 months (vs. 3.71 months for chemotherapy)[15] |

AVD: Adriamycin, Vinblastine, Dacarbazine; ABVD: Adriamycin, Bleomycin, Vinblastine, Dacarbazine; BR: Bendamustine and Rituximab; R-CHP: Rituximab, Cyclophosphamide, Doxorubicin, Prednisone; R-CHOP: Rituximab, Cyclophosphamide, Doxorubicin, Vincristine, Prednisone.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and characterization of auristatin-based ADCs.

Synthesis of mc-vc-PABC-MMAE Drug-Linker

This protocol describes the synthesis of a common auristatin-linker construct, maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate-MMAE.

Materials:

-

Fmoc-Val-Cit-PAB-OH

-

Monomethyl auristatin E (MMAE)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

MC-NHS ester (Maleimidocaproic acid N-hydroxysuccinimide ester)

-

HPLC system for purification

Procedure:

-

Coupling of Fmoc-Val-Cit-PAB-OH with MMAE:

-

Dissolve Fmoc-Val-Cit-PAB-OH (1.1 eq.) and MMAE (1.0 eq.) in anhydrous DMF.

-

Add HATU (1.1 eq.) and DIPEA (2.0 eq.) to the solution.

-

Stir the reaction at room temperature for 1-2 hours, monitoring by HPLC.

-

Purify the product, Fmoc-Val-Cit-PAB-MMAE, by preparative HPLC and lyophilize to a solid.[7]

-

-

Fmoc Deprotection:

-

Dissolve Fmoc-Val-Cit-PAB-MMAE in DMF.

-

Add piperidine (20% v/v) and stir at room temperature for 20-30 minutes.

-

Purify the resulting NH2-Val-Cit-PAB-MMAE by reverse-phase HPLC.[7]

-

-

Coupling of Maleimidocaproic Acid (MC):

-

Dissolve NH2-Val-Cit-PAB-MMAE in DMF.

-

Add MC-NHS ester (1.2 eq.) and stir at room temperature.

-

Monitor the reaction by HPLC.

-

Purify the final product, mc-vc-PABC-MMAE, by preparative HPLC.[7]

-

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following ADC treatment.[13][14][16]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

Auristatin-based ADC

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[13]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1,000–10,000 cells/well in 50 µL of media.[13]

-

Incubation: Incubate the plate at 37°C with 5% CO2 overnight to allow cells to attach.[13]

-

ADC Treatment: Prepare serial dilutions of the ADC and add 50 µL to the respective wells.[13]

-

Incubation: Incubate the plate at 37°C for 48–144 hours.[13]

-

MTT Addition: Add 10-20 µL of 5 mg/mL MTT solution to each well.[13][14]

-

Incubation: Incubate at 37°C for 1–4 hours, allowing viable cells to form formazan (B1609692) crystals.[13][14]

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight in the dark at 37°C to dissolve the formazan crystals.[13]

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[13]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by plotting a dose-response curve.

In Vivo Xenograft Efficacy Study

This protocol describes the use of animal models to evaluate the anti-tumor activity of auristatin-based ADCs.[17][18]

Materials:

-

Immunocompromised mice (e.g., BALB/c nude or NOD-SCID)

-

Human cancer cell line

-

Matrigel

-

Auristatin-based ADC

-

Vehicle control and non-targeting control ADC

-

Calipers for tumor measurement

Procedure:

-

Animal Housing: House mice in a pathogen-free environment with controlled temperature (20-22°C), humidity (40-60%), and a 12-hour light/dark cycle.[17]

-

Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-10 x 10^6 cells) mixed with Matrigel into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.[18]

-

Randomization: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, non-targeting ADC, and test ADC at various doses).

-

ADC Administration: Administer the ADCs and controls via an appropriate route (e.g., intravenous injection).

-

Monitoring: Continue to measure tumor volume and body weight 2-3 times per week. Monitor the general health of the animals.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Efficacy is evaluated by comparing the tumor growth inhibition (TGI) between the treatment and control groups.

Drug-to-Antibody Ratio (DAR) Determination by HIC

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the average DAR and drug load distribution of cysteine-conjugated ADCs.[1][19][20]

Materials:

-

HPLC system with a HIC column (e.g., TSKgel Butyl-NPR)

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)[20]

-

Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with a small percentage of organic modifier like isopropanol)[20]

-

UV detector

Procedure:

-

Sample Preparation: Dilute the ADC sample in Mobile Phase A.

-

Chromatography:

-

Equilibrate the HIC column with Mobile Phase A.

-

Inject the ADC sample.

-

Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B to elute the different DAR species based on their hydrophobicity.

-

Monitor the elution profile at 280 nm.

-

-

Data Analysis:

-

The unconjugated antibody (DAR 0) will elute first, followed by species with increasing DAR (DAR 2, 4, 6, 8).

-

Integrate the peak area for each species.

-

Calculate the weighted average DAR using the relative peak areas.

-

Cathepsin B Cleavage Assay

This assay measures the rate of payload release from an ADC due to cleavage of a protease-sensitive linker by cathepsin B.[5]

Materials:

-

ADC with a cathepsin B-cleavable linker (e.g., Val-Cit)

-

Recombinant human cathepsin B

-

Assay buffer (e.g., 100 mM sodium acetate, pH 5.5)

-

Activation solution (e.g., DTT in assay buffer)

-

Quenching solution (e.g., acetonitrile (B52724) with formic acid)

-

LC-MS system for analysis

Procedure:

-

Enzyme Activation: Activate cathepsin B by incubating it with the activation solution at 37°C for 15-30 minutes.[5]

-

Reaction:

-

In a microcentrifuge tube, combine the ADC and assay buffer.

-

Initiate the reaction by adding the activated cathepsin B.

-

Incubate at 37°C.[21]

-

-

Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction and quench it with the quenching solution.[5][21]

-

Analysis: Analyze the samples by LC-MS to quantify the amount of released payload at each time point.

-

Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.

Conclusion

Auristatin-based ADCs have emerged as a powerful and clinically validated class of targeted cancer therapies. Their success is attributed to the high potency of the auristatin payloads and the ability to selectively deliver them to tumor cells through monoclonal antibodies. The choice of the auristatin derivative (MMAE or MMAF) and the linker technology are critical determinants of the ADC's efficacy, safety, and pharmacokinetic profile. The experimental protocols and quantitative data presented in this guide provide a framework for the development, characterization, and optimization of novel auristatin-based ADCs. As our understanding of tumor biology and ADC technology continues to evolve, so too will the design and application of these promising therapeutics.

References

- 1. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. medium.com [medium.com]

- 5. Drug Loading and Distribution of ADCs by Mass Spectrometry - Creative Biolabs [creative-biolabs.com]

- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. agilent.com [agilent.com]

- 11. benchchem.com [benchchem.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Clinical Review - Polatuzumab Vedotin (Polivy) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. aacrjournals.org [aacrjournals.org]

- 17. researchgate.net [researchgate.net]

- 18. adcreview.com [adcreview.com]

- 19. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 21. worthe-it.co.za [worthe-it.co.za]

Methodological & Application

Application Notes and Protocols for the Conjugation of (Aminooxy)acetamide-Val-Cit-PAB-MMAE to Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component that influences the stability, efficacy, and safety of the ADC. This document provides detailed protocols for the conjugation of the cytotoxic agent Monomethyl Auristatin E (MMAE) to antibodies using two distinct linker chemistries: a site-specific aminooxy-based conjugation and a more traditional maleimide-based approach.

The (Aminooxy)acetamide-Val-Cit-PAB-MMAE linker facilitates a site-specific conjugation to aldehyde groups introduced into the antibody's carbohydrate domains, leading to a more homogeneous drug-to-antibody ratio (DAR). In contrast, the maleimidocaproyl (MC)-Val-Cit-PAB-MMAE linker reacts with free thiol groups generated by the reduction of interchain disulfide bonds in the antibody's hinge region, typically resulting in a heterogeneous mixture of ADC species.

These protocols and the accompanying data are intended to guide researchers in the development and characterization of MMAE-containing ADCs for preclinical and clinical applications.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the characterization of ADCs prepared using both aminooxy- and maleimide-based conjugation methods. The values are illustrative and will vary depending on the specific antibody, linker-drug, and conjugation conditions.

Table 1: Comparison of Aminooxy- and Maleimide-Based Conjugation Chemistries

| Parameter | Aminooxy-based Conjugation | Maleimide-based Conjugation |

| Conjugation Site | Aldehyde groups on oxidized glycans (Fc region) | Thiol groups from reduced interchain disulfides (hinge region) |

| Site Specificity | High | Low to moderate |

| Homogeneity (DAR) | High (predominantly one or two species) | Low (mixture of DAR 0, 2, 4, 6, 8) |

| Typical Average DAR | 1.8 - 2.5[1][2] | 3.5 - 4.0 |

| Reaction pH | 4.5 - 6.0 | 6.5 - 7.5 |

| Linkage Stability | Stable oxime bond | Thiosuccinimide ether bond (can undergo ring-opening) |

Table 2: Typical Drug-to-Antibody Ratio (DAR) Distribution

| DAR Species | Aminooxy-based Conjugation (Typical % Abundance) | Maleimide-based Conjugation (Typical % Abundance) |

| DAR 0 | < 10% | 5 - 15% |

| DAR 2 | > 80% | 20 - 35% |

| DAR 4 | < 10% | 30 - 50% |

| DAR 6 | Not applicable | 10 - 20% |

| DAR 8 | Not applicable | < 5% |

Experimental Protocols

Protocol 1: Site-Specific Conjugation via Oxime Ligation using this compound

This protocol describes the generation of aldehyde groups on the antibody via periodate (B1199274) oxidation of its carbohydrate moieties, followed by conjugation to the aminooxy-functionalized linker-drug.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Sodium periodate (NaIO4) solution (e.g., 50 mM in water)

-

Propylene (B89431) glycol or glycerol (B35011)

-

This compound

-

Aniline or other suitable catalyst (e.g., 100 mM in water, pH adjusted)

-

Conjugation Buffer (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 5.5)

-

Purification columns (e.g., size-exclusion chromatography (SEC) or protein A)

-

Storage buffer (e.g., PBS, pH 7.4)

Procedure:

-

Antibody Preparation:

-

Start with a purified monoclonal antibody at a concentration of 5-10 mg/mL.

-

If necessary, perform a buffer exchange into a phosphate-free buffer, as phosphate (B84403) can interfere with the oxidation reaction.

-

-

Antibody Oxidation:

-

Cool the antibody solution to 4°C.

-

Add a freshly prepared solution of sodium periodate to the antibody solution to a final concentration of 1-2 mM.

-

Incubate the reaction on ice (4°C) in the dark for 30-60 minutes.

-

Quench the reaction by adding propylene glycol or glycerol to a final concentration of 10-20 mM and incubate on ice for 10 minutes.

-

Remove excess periodate and quenching agent by buffer exchange into the Conjugation Buffer (pH 5.5) using a desalting column.

-

-

Conjugation Reaction:

-

Dissolve the this compound in a suitable organic solvent (e.g., DMSO) to prepare a stock solution.

-

Add the aminooxy-linker-drug solution to the oxidized antibody solution at a molar excess of 5-10 fold. The final concentration of the organic solvent should be kept below 10% (v/v).

-

Add the catalyst (e.g., aniline) to a final concentration of 1-5 mM.

-

Incubate the reaction at room temperature (20-25°C) for 16-24 hours with gentle mixing, protected from light.

-

-

Purification:

-

Purify the resulting ADC from unreacted linker-drug and catalyst using size-exclusion chromatography (SEC) or protein A affinity chromatography.

-

During purification, exchange the buffer to a suitable storage buffer (e.g., PBS, pH 7.4).

-

-

Characterization:

-

Determine the protein concentration of the purified ADC using a standard method (e.g., BCA assay or UV-Vis spectroscopy at 280 nm).

-

Determine the average DAR and DAR distribution using methods such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).

-

Protocol 2: Conjugation via Thiol-Maleimide Coupling using MC-Val-Cit-PAB-MMAE

This protocol describes the reduction of the antibody's interchain disulfide bonds to generate free thiol groups, followed by conjugation with the maleimide-activated linker-drug.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT))

-

MC-Val-Cit-PAB-MMAE

-

Quenching reagent (e.g., N-acetylcysteine)

-

Conjugation Buffer (e.g., PBS with 1 mM EDTA, pH 7.0)

-

Purification columns (e.g., size-exclusion chromatography (SEC) or protein A)

-

Storage buffer (e.g., PBS, pH 7.4)

Procedure:

-

Antibody Preparation:

-

Start with a purified monoclonal antibody at a concentration of 5-10 mg/mL in Conjugation Buffer.

-

-

Antibody Reduction:

-

Add the reducing agent (e.g., TCEP) to the antibody solution to a final concentration of 2-5 mM.

-

Incubate the reaction at 37°C for 1-2 hours.

-

Remove the excess reducing agent by buffer exchange into fresh, degassed Conjugation Buffer using a desalting column.

-

-

Conjugation Reaction:

-

Dissolve the MC-Val-Cit-PAB-MMAE in a suitable organic solvent (e.g., DMSO) to prepare a stock solution.

-

Immediately after the removal of the reducing agent, add the maleimide-linker-drug solution to the reduced antibody solution at a molar excess of 5-10 fold. The final concentration of the organic solvent should be kept below 10% (v/v).

-

Incubate the reaction at room temperature (20-25°C) for 1-2 hours with gentle mixing, protected from light.

-

-

Quenching:

-

Quench any unreacted maleimide (B117702) groups by adding a quenching reagent (e.g., N-acetylcysteine) at a 2-fold molar excess over the initial maleimide-linker-drug.

-

Incubate for 20 minutes at room temperature.

-

-

Purification:

-

Purify the resulting ADC from unreacted linker-drug and quenching reagent using size-exclusion chromatography (SEC) or protein A affinity chromatography.

-

During purification, exchange the buffer to a suitable storage buffer (e.g., PBS, pH 7.4).

-

-

Characterization:

-

Determine the protein concentration of the purified ADC.

-

Determine the average DAR and DAR distribution using methods such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS).

-

Visualizations

Caption: Experimental workflow for site-specific ADC conjugation via oxime ligation.

Caption: Experimental workflow for ADC conjugation via thiol-maleimide coupling.

Caption: Intracellular mechanism of action of a Val-Cit-PAB-MMAE ADC.

References

Application Notes and Protocols for (Aminooxy)acetamide-Val-Cit-PAB-MMAE in Site-Specific ADC Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics designed to selectively deliver potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on its components: a highly specific monoclonal antibody, a potent cytotoxic payload, and a stable linker that connects them. This document provides detailed application notes and protocols for the use of (Aminooxy)acetamide-Val-Cit-PAB-MMAE, a key reagent in the development of site-specific ADCs.

The this compound combines three crucial elements:

-

An (Aminooxy)acetamide group for site-specific conjugation to an antibody via an oxime linkage. This method allows for the generation of homogeneous ADCs with a defined drug-to-antibody ratio (DAR).

-

A Valine-Citrulline (Val-Cit) dipeptide linker that is stable in the bloodstream but is efficiently cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.

-

Monomethyl auristatin E (MMAE) , a highly potent anti-mitotic agent that inhibits tubulin polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[1][2]

These application notes provide a comprehensive guide to the experimental protocols for antibody modification, conjugation, characterization, and in vitro evaluation of ADCs developed using this compound.

Mechanism of Action

The therapeutic action of an ADC constructed with this compound is a multi-step process:

-

Targeting and Binding: The monoclonal antibody component of the ADC selectively binds to a specific antigen on the surface of a cancer cell.[1]

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis.[1]

-

Lysosomal Trafficking: The internalized endosome fuses with a lysosome.[1]

-

Linker Cleavage: Within the acidic and enzyme-rich environment of the lysosome, the Val-Cit linker is cleaved by proteases like Cathepsin B.[2]

-

Payload Release: The cleavage of the linker releases the active MMAE payload into the cytoplasm of the cancer cell.

-

Cytotoxicity: MMAE disrupts the microtubule network, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis.[1][3]

The following diagram illustrates the general mechanism of action:

References

- 1. Site-selective modification strategies in antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00310G [pubs.rsc.org]

- 2. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes: In Vitro Cytotoxicity Assays for Monomethyl Auristatin E (MMAE)-Based Antibody-Drug Conjugates

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of cancer therapeutics designed to selectively deliver highly potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity.[1][2] This "magic bullet" concept is realized through three components: a monoclonal antibody targeting a tumor-associated antigen, a stable linker, and a potent cytotoxic payload.[1][3] Monomethyl Auristatin E (MMAE) is a synthetic antineoplastic agent, up to 1000 times more potent than conventional chemotherapeutics, making it a widely used payload in FDA-approved ADCs.[1][4] Due to its high potency, assessing the cytotoxicity of MMAE-based ADCs with precision is a critical step in their preclinical development.[5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on setting up and executing robust in vitro cytotoxicity assays to determine the potency (e.g., IC50) of MMAE-based ADCs.

Mechanism of Action of MMAE-Based ADCs

The cytotoxic effect of an MMAE-based ADC is a sequential process that begins with targeted binding and culminates in apoptosis of the cancer cell.[1]

-

Binding and Internalization: The ADC circulates systemically until its antibody component binds to a specific antigen on the surface of a cancer cell.[4][] This binding triggers receptor-mediated endocytosis, internalizing the ADC-antigen complex into an endosome.[4][8]

-

Lysosomal Trafficking and Payload Release: The endosome traffics to and fuses with a lysosome.[1] The acidic environment and proteolytic enzymes, such as Cathepsin B, within the lysosome cleave the linker, releasing the active MMAE payload into the cytosol.[][9]

-

Microtubule Disruption: Free MMAE is a potent inhibitor of tubulin polymerization.[3][10] By binding to tubulin, it disrupts the formation and dynamics of microtubules, which are essential for forming the mitotic spindle.[1][11]

-

Cell Cycle Arrest and Apoptosis: The disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, preventing mitosis.[4][12] Prolonged mitotic arrest ultimately activates the apoptotic cascade, leading to programmed cell death.[1]

-

Bystander Effect: MMAE is cell-permeable, allowing it to diffuse out of the target antigen-positive cell and kill neighboring antigen-negative tumor cells, a phenomenon known as the "bystander effect".[1][13]

Experimental Design Considerations

A well-designed cytotoxicity assay is crucial for obtaining reliable and reproducible data.[14] Key considerations include cell line selection, assay choice, and appropriate controls.

Cell Line Selection

The choice of cell lines is fundamental. Assays should include:

-

Antigen-Positive (Ag+) Cells: A cell line with high expression of the target antigen to determine the specific, on-target potency of the ADC.

-

Antigen-Negative (Ag-) Cells: A cell line lacking the target antigen to assess off-target toxicity and confirm the specificity of the antibody.[13]

Choice of Cytotoxicity Assay

Several methods are available to measure cell viability.[5][13] The choice depends on the experimental goal, throughput requirements, and available equipment. Because MMAE is a tubulin inhibitor that induces cell-cycle arrest, an incubation period of 72 to 96 hours is often recommended to accurately capture its cytotoxic effect.[13]

| Assay Method | Principle | Advantages | Disadvantages |

| MTT/XTT (Tetrazolium Reduction) | Mitochondrial reductases in viable cells convert a tetrazolium salt (e.g., MTT) to a colored formazan (B1609692) product.[5][13] | Inexpensive, well-established. | Endpoint assay; requires a solubilization step for MTT; can be affected by metabolic changes. |

| Resazurin (B115843) (alamarBlue) | Metabolically active cells reduce non-fluorescent resazurin to fluorescent resorufin. | Highly sensitive, non-toxic, allows for kinetic monitoring. | Can be sensitive to culture conditions. |

| ATP Detection (e.g., CellTiter-Glo®) | Quantifies ATP, an indicator of metabolically active cells, using a luciferase-based reaction that generates a luminescent signal.[15] | Highly sensitive, rapid, excellent linearity, amenable to high-throughput screening. | Endpoint assay; reagent cost can be higher. |

| Real-Time Live-Cell Imaging | Automated microscopy and image analysis to count viable and dead cells over time using fluorescent probes. | Provides kinetic data on cell death and morphological changes. | Requires specialized instrumentation; lower throughput. |

Protocol: ADC Cytotoxicity Assessment Using an ATP-Based Luminescence Assay

This protocol details a method for determining the half-maximal inhibitory concentration (IC50) of an MMAE-based ADC using the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of viable cells.[15]

Materials and Reagents

| Reagent/Material | Example Supplier | Notes |

| Target (Ag+) and Non-Target (Ag-) Cell Lines | ATCC | Select based on target antigen expression. |

| Complete Cell Culture Medium | Gibco | Appropriate for the chosen cell lines (e.g., RPMI-1640, DMEM). |

| Fetal Bovine Serum (FBS) | Gibco | |

| Penicillin-Streptomycin | Gibco | |

| Trypsin-EDTA (0.25%) | Gibco | For cell detachment. |

| Phosphate-Buffered Saline (PBS) | Gibco | Ca2+/Mg2+ free for cell washing. |

| MMAE-based ADC | In-house/Commercial | |

| Isotype Control ADC | In-house/Commercial | Same payload and linker on a non-targeting antibody. |

| Free MMAE Payload | Commercial | As a positive control for payload activity. |

| White, Opaque-Walled 96-well Plates | Corning | Suitable for luminescence assays to prevent well-to-well crosstalk. |

| CellTiter-Glo® Luminescent Cell Viability Assay | Promega | |

| Multichannel Pipettes | ||

| Microplate Luminometer |

Experimental Workflow

Step-by-Step Procedure

Day 1: Cell Seeding

-

Culture antigen-positive (Ag+) and antigen-negative (Ag-) cells until they reach ~80% confluency in the exponential growth phase.[12]

-

Harvest the cells using Trypsin-EDTA, neutralize with complete medium, and perform a cell count using a hemocytometer or automated cell counter.

-

Resuspend the cells in fresh complete medium to a final concentration that will result in the desired seeding density. A typical density is 5,000-10,000 cells per well.[12][16]

-

Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a white, opaque-walled 96-well plate.

-

Include wells for "cells only" (untreated control) and "media only" (background control).

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[12]

Day 2: ADC Treatment

-

Prepare a stock solution of the MMAE-ADC, isotype control ADC, and free MMAE in an appropriate solvent (e.g., DMSO or PBS).

-

Perform a serial dilution series in complete culture medium. A 10-point, 3-fold or 4-fold dilution series is recommended to generate a complete dose-response curve. The concentration range should span from expected full inhibition to no effect.[16]

-

Carefully remove the medium from the cells and add 100 µL of the prepared ADC/control dilutions to the appropriate wells. Add 100 µL of fresh medium to the "cells only" control wells.

-

Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.[13]

Day 5: Data Acquisition

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add 100 µL of the prepared reagent to each well of the 96-well plate.

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix the contents.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence of each well using a microplate luminometer.

Data Analysis and Presentation

-

Background Subtraction: Subtract the average luminescence value from the "media only" wells from all other wells.

-

Calculate Percent Viability: Normalize the data to the untreated "cells only" control wells using the following formula:

-

% Viability = (Luminescence of Treated Well / Average Luminescence of Untreated Control Wells) x 100

-

-

Dose-Response Curve and IC50 Determination: Plot the percent viability against the logarithm of the ADC concentration. Use a non-linear regression model (four-parameter variable slope) to fit a sigmoidal dose-response curve.[14] The IC50 is the concentration of the ADC that results in a 50% reduction in cell viability.

Example Data Presentation:

| Cell Line | Target Antigen | Compound | IC50 (ng/mL) |

| SK-BR-3 | HER2+ | Anti-HER2-MMAE ADC | 4.61 |

| SK-BR-3 | HER2+ | Isotype Control ADC | > 1000 |

| SK-BR-3 | HER2+ | Free MMAE | 0.97 |

| MCF7 | HER2- | Anti-HER2-MMAE ADC | > 1000 |

| MCF7 | HER2- | Isotype Control ADC | > 1000 |

| MCF7 | HER2- | Free MMAE | 1.16 |

Note: The IC50 values presented are exemplary and will vary based on the specific ADC, cell line, and assay conditions.[15][17][18]

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Inconsistent IC50 Values | Cell Health/Passage: High passage number can alter antigen expression or drug sensitivity.[14] | Use authenticated, low-passage cell lines. Ensure cells are in the exponential growth phase. |

| ADC Aggregation/Stability: Freeze-thaw cycles or improper storage can cause ADC aggregation.[14] | Aliquot ADC stocks to minimize freeze-thaw cycles. Visually inspect for precipitates. Characterize aggregation state with SEC if needed. | |

| Inconsistent Seeding Density: Variations in the initial number of cells per well.[16] | Ensure thorough mixing of cell suspension before and during seeding. Use calibrated pipettes. | |

| High Background Signal | Reagent Contamination: Contamination of media or reagents with bacteria or yeast can generate ATP. | Use sterile technique. Test reagents for contamination. |